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molecular formula C6H6BrNS B141238 3-Bromo-5-(methylthio)pyridine CAS No. 142137-18-6

3-Bromo-5-(methylthio)pyridine

Cat. No. B141238
M. Wt: 204.09 g/mol
InChI Key: AKFNVEXSYXJWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (0.8 mL, 5.28 mmol) to a solution of 3-bromo-5-iodopyridine (500 mg, 1.76 mmol), (prepared as described in PREPARATION 21), sodium methanethiolate (370 mg, 5.28 mmol) and copper bromide (50.2 mg, 0.35 mmol) in toluene (3 mL). Stir in a sealed flask at 90° C. overnight and then partition between water and ethyl acetate. Separate the organic layer and wash with an aqueous saturated solution of sodium chloride. Dry (magnesium sulfate), filter and concentrate. Purify the residue by silica gel chromatography, eluting with hexane:ethyl acetate, to give the title compound (250 mg, 70%).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
copper bromide
Quantity
50.2 mg
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
N12CCCN=C1CCCCC2.[Br:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17](I)[CH:18]=1.[CH3:20][S-:21].[Na+]>C1(C)C=CC=CC=1.[Cu](Br)Br>[Br:12][C:13]1[CH:14]=[N:15][CH:16]=[C:17]([S:21][CH3:20])[CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)I
Name
Quantity
370 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper bromide
Quantity
50.2 mg
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stir in a sealed flask at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
WASH
Type
WASH
Details
wash with an aqueous saturated solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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